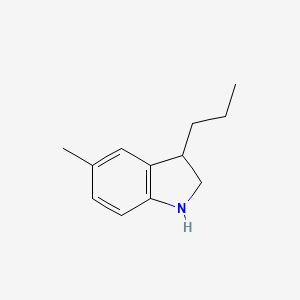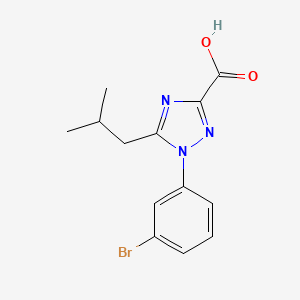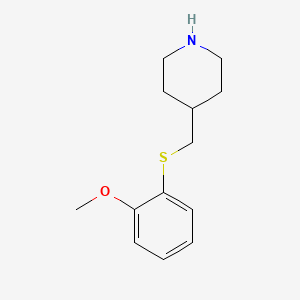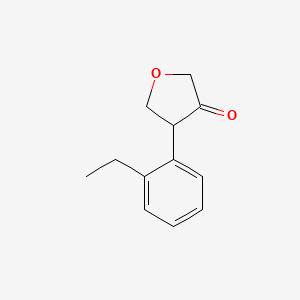
5-methyl-3-propyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-3-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 5-methyl-3-propyl-2,3-dihydro-1H-indole, a similar approach can be employed, starting with appropriate substituted phenylhydrazines and ketones.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indole to its corresponding oxindole or isatin derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole and isatin derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated and nitro-substituted indole derivatives.
Applications De Recherche Scientifique
5-methyl-3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 5-methyl-3-propyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, inhibiting or activating biological processes. For example, its antiviral activity may involve the inhibition of viral replication by binding to viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-2,3-dihydro-1H-indole
- 3-propyl-2,3-dihydro-1H-indole
- 5-methyl-3-propylindole
Uniqueness
5-methyl-3-propyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
5-methyl-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-3-4-10-8-13-12-6-5-9(2)7-11(10)12/h5-7,10,13H,3-4,8H2,1-2H3 |
Clé InChI |
SHLCEYSMKMRBMV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CNC2=C1C=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)
![2-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13217155.png)









![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)

